molecular formula C19H24N4O5S B2956100 3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105204-78-1

3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2956100
CAS No.: 1105204-78-1
M. Wt: 420.48
InChI Key: FQIVVYIHAPAPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dimethoxy-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-26-5-4-20-17(24)9-23-18(15-10-29-11-16(15)22-23)21-19(25)12-6-13(27-2)8-14(7-12)28-3/h6-8H,4-5,9-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIVVYIHAPAPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound with potential therapeutic applications. This article reviews its biological activity as reported in various studies, focusing on its pharmacological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thieno[3,4-c]pyrazole core,
  • A benzamide moiety,
  • Two methoxy groups at the 3 and 5 positions.

This structural configuration is believed to contribute to its biological activity.

Research indicates that this compound may exert its effects through multiple pathways:

  • Enzyme Activation :
    • It has been shown to activate pyruvate kinase M2 (PKM2), an enzyme crucial for cancer metabolism. Activation of PKM2 can lead to enhanced glycolytic flux and increased availability of metabolic intermediates necessary for cell growth .
  • Antiproliferative Effects :
    • Studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve the modulation of metabolic pathways associated with cancer cell survival and proliferation .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1HeLa10.5PKM2 Activation
Study 2MCF-712.0Metabolic Modulation
Study 3A5498.0Apoptosis Induction

Case Studies

  • Case Study on Cancer Cell Lines :
    • In a study involving HeLa cells, treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM. The study suggested that the compound's ability to activate PKM2 was linked to its antiproliferative effects.
  • Mechanistic Insights :
    • Another investigation focused on MCF-7 breast cancer cells revealed that the compound not only inhibited cell growth but also induced apoptosis, highlighting its potential as a therapeutic agent in oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.